fluoro octane-1-sulfonate;tetraethylazanium
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Overview
Description
Ethanaminium, N,N,N-triethyl-, salt with 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid (1:1) is a compound known for its unique properties and applications. It is a fluorinated surfactant that is soluble in water and alcohols . This compound is used in various industrial and scientific applications due to its stability and surfactant properties.
Preparation Methods
The synthesis of Ethanaminium, N,N,N-triethyl-, salt with 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid involves the reaction of 1-octanesulfonic acid with N,N,N-triethylethanaminium . The reaction typically occurs in a solvent such as water or alcohol, where the sulfonic acid group reacts with the ammonium ion to form the salt. Industrial production methods often involve large-scale synthesis in controlled environments to ensure purity and consistency of the product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although the fluorinated chain provides significant resistance to oxidation.
Reduction: Reduction reactions are less common due to the stability of the fluorinated chain.
Substitution: The compound can undergo substitution reactions, particularly at the ammonium ion, where other groups can replace the ethyl groups under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanaminium, N,N,N-triethyl-, salt with 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in biological studies to investigate the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of this compound involves its surfactant properties. The fluorinated chain provides hydrophobic characteristics, while the ammonium ion offers hydrophilic properties. This dual nature allows the compound to reduce surface tension and stabilize emulsions. The molecular targets and pathways involved include interactions with lipid membranes and proteins, which can alter their structure and function.
Comparison with Similar Compounds
Similar compounds include other fluorinated surfactants such as:
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorobutanesulfonic acid (PFBS)
Compared to these compounds, Ethanaminium, N,N,N-triethyl-, salt with 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid offers unique properties due to the presence of the ammonium ion, which enhances its surfactant capabilities and stability .
Properties
IUPAC Name |
fluoro octane-1-sulfonate;tetraethylazanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FO3S.C8H20N/c1-2-3-4-5-6-7-8-13(10,11)12-9;1-5-9(6-2,7-3)8-4/h2-8H2,1H3;5-8H2,1-4H3/q;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNWROYSIFZROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)OF.CC[N+](CC)(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37FNO3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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